molecular formula C18H16ClN3O2 B4513077 N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide

Cat. No.: B4513077
M. Wt: 341.8 g/mol
InChI Key: APDCXQWDSWRWRQ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole ring substituted with a chlorine atom and an acetamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole ring system. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. The chlorination of the indole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Subsequently, the acetylation of the amino group on the phenyl ring is performed using acetic anhydride in the presence of a base such as pyridine. The final step involves coupling the acetylated phenyl ring with the chlorinated indole ring through an amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the indole ring or the acetyl group.

    Substitution: The chlorine atom on the indole ring can be substituted with nucleophiles like amines or thiols under basic conditions, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Reduced indole or acetyl group derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    N-[4-(acetylamino)phenyl]-2-(1H-indol-1-yl)acetamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    N-[4-(acetylamino)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.

    N-[4-(acetylamino)phenyl]-2-(5-fluoro-1H-indol-1-yl)acetamide: Contains a fluorine atom, which can influence its stability and reactivity.

Uniqueness: The presence of the chlorine atom in N-[4-(acetylamino)phenyl]-2-(5-chloro-1H-indol-1-yl)acetamide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(5-chloroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12(23)20-15-3-5-16(6-4-15)21-18(24)11-22-9-8-13-10-14(19)2-7-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDCXQWDSWRWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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